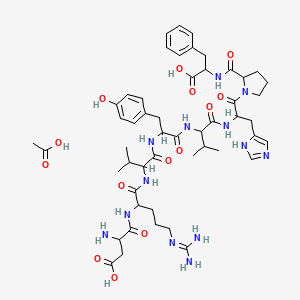

H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH.CH3CO2H

Description

H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH.CH3CO2H is an octapeptide acetate salt characterized by the sequence Asp-Arg-Val-Tyr-Val-His-Pro-Phe. The acetic acid counterion stabilizes the compound, enhancing its solubility in aqueous and polar organic solvents. Peptides of this class are typically synthesized via solid-phase peptide synthesis (SPPS) and purified using chromatographic techniques such as reversed-phase silica gel column chromatography (CC) and high-performance liquid chromatography (HPLC) under gradient elution conditions (e.g., MeOH/H2O or ACN/H2O systems) .

Properties

Molecular Formula |

C51H73N13O14 |

|---|---|

Molecular Weight |

1092.2 g/mol |

IUPAC Name |

acetic acid;3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C49H69N13O12.C2H4O2/c1-26(2)39(60-42(67)33(12-8-18-54-49(51)52)56-41(66)32(50)23-38(64)65)45(70)57-34(20-29-14-16-31(63)17-15-29)43(68)61-40(27(3)4)46(71)58-35(22-30-24-53-25-55-30)47(72)62-19-9-13-37(62)44(69)59-36(48(73)74)21-28-10-6-5-7-11-28;1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,63H,8-9,12-13,18-23,50H2,1-4H3,(H,53,55)(H,56,66)(H,57,70)(H,58,71)(H,59,69)(H,60,67)(H,61,68)(H,64,65)(H,73,74)(H4,51,52,54);1H3,(H,3,4) |

InChI Key |

JVCJXRGXGITABA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing peptides of this length and complexity. The method involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

-

- The peptide chain is elongated from the C-terminal to the N-terminal by coupling protected amino acids.

- Protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) are used to prevent side reactions.

- After chain assembly, the peptide is cleaved from the resin and deprotected.

- Final purification is done by preparative high-performance liquid chromatography (HPLC).

-

- High control over sequence fidelity.

- Automation possible for reproducibility.

- Suitable for peptides with up to 50 residues.

-

- Side reactions such as racemization or incomplete coupling must be minimized.

- Final peptide may require further purification steps.

Solution-Phase Peptide Synthesis

This method involves coupling amino acids or peptide fragments in solution rather than on a solid support.

-

- Stepwise coupling of protected amino acids or condensation of peptide fragments.

- Use of coupling agents such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HBTU).

- Purification between steps to remove by-products.

-

- Useful for synthesizing peptides with complex modifications.

- Allows for large-scale synthesis.

-

- More labor-intensive and time-consuming.

- Requires multiple purification steps.

Enzymatic Peptide Synthesis

Enzymatic methods use proteases or peptidases to catalyze peptide bond formation under mild conditions.

-

- High regio- and stereoselectivity.

- Mild reaction conditions reduce side reactions.

-

- Enzymatic specificity may limit the sequence scope.

- Scale-up and yield may be challenging.

Specific Preparation Details for this compound

Peptide Assembly Strategy

Given the octapeptide sequence, a common approach is to synthesize the peptide using SPPS with Fmoc chemistry, followed by cleavage and purification.

- Coupling Reagents: HBTU or HATU with DIPEA as base.

- Protecting Groups:

- Side chains of Arg, Tyr, His, and Asp are protected by suitable groups (e.g., Pbf for Arg, tBu for Tyr and Asp, Trt for His).

- Cleavage: Use of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to remove protecting groups and release peptide from resin.

Purification and Crystallization

- The crude peptide is purified by preparative reverse-phase HPLC.

- Crystallization can be induced by dissolving the peptide in water and adding ethanol or other solvents to precipitate the peptide in crystalline form.

- The acetic acid moiety (CH3CO2H) is introduced either during the final purification step or by dissolving the peptide in acetic acid solution to form the acetate salt, which improves stability and solubility.

Analytical Characterization

- Mass Spectrometry: To confirm molecular weight.

- Amino Acid Analysis: To verify composition.

- NMR Spectroscopy: To confirm structure and purity.

- Melting Point Determination: For crystalline samples.

Process Optimization and Yield Data

From patent literature and experimental reports:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling of protected amino acids (SPPS) | Standard Fmoc chemistry, HBTU/DIPEA, DMF solvent | ~85-90% per coupling | High coupling efficiency critical |

| Cleavage and deprotection | TFA with scavengers, 2-3 hours | ~80-90% | Complete removal of protecting groups |

| Purification (HPLC) | Reverse-phase C18 column, gradient elution | ~70-85% | High purity achieved |

| Crystallization | Water/ethanol mixture, slow cooling | ~60-70% | Crystalline peptide acetate salt |

Overall isolated yield of the final peptide acetate salt is typically in the range of 40-60% after all purification steps.

Alternative Synthetic Routes and Considerations

Use of N-Carbobenzoxy (Cbz) Protection and Hydrogenation

Use of N-Thiocarboxyanhydride Intermediates

- For related peptides such as L-aspartyl-L-phenylalanine esters, N-thiocarboxyanhydride intermediates are used to improve coupling efficiency and purity.

- This approach could be adapted for the aspartic acid residue in the target peptide.

Summary Table of Preparation Methods

| Method | Description | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition on resin with Fmoc chemistry | High purity, automation possible | Requires expensive reagents, side reactions possible | 40-60 (final) |

| Solution-Phase Peptide Synthesis | Coupling of protected amino acids in solution | Suitable for scale-up, complex modifications | Labor-intensive, multiple purifications | 30-50 |

| Enzymatic Synthesis | Use of aminopeptidases for peptide bond formation | Mild conditions, stereoselective | Limited sequence scope, scale challenges | Variable |

| Cbz Protection & Hydrogenation | Classical protection and deprotection | Established method | Longer reaction times, more steps | 30-40 |

| N-Thiocarboxyanhydride Intermediate | Use of activated intermediates for coupling | Improved coupling efficiency | Specialized reagents needed | 50-70 |

Chemical Reactions Analysis

Metal Ion Coordination

The peptide interacts with Cu(II) via histidine imidazole and peptide backbone nitrogens:

-

pH-dependent binding : At pH 6–8, Cu(II) binds to His⁶ imidazole and adjacent deprotonated amide nitrogens. Above pH 8, coordination shifts to the N-terminal aspartate and peptide nitrogens .

-

Spectroscopic evidence : Visible absorption bands at ~525 nm (ε ≈ 100 M⁻¹cm⁻¹) and ESR parameters (g∥ = 2.25, A∥ = 185×10⁻⁴ cm⁻¹) confirm square-planar geometry .

Enzymatic Hydrolysis

Acid proteinase A cleaves angiotensin II analogues at specific sites:

| Substrate | Cleavage Position | Relative Hydrolysis Rate (hr⁻¹) |

|---|---|---|

| Val⁵-angiotensin II | Tyr⁴-Val⁵ | 0.2 |

| Angiotensin II | Tyr⁴-Ile⁵ | 0.02 |

The Val⁵ substitution slightly enhances resistance to proteolysis compared to the native Ile⁵ sequence .

Acylation and Stability Modifications

-

Lipophilic acylation : Reaction with tetradecanoic acid succinimidyl ester increases lipophilicity (e.g., 5.3×10³ vs. reference 3.0×10⁻³ relative to insulin) .

-

Proteolytic stability : Substitutions at His-Pro-Phe (e.g., β-amino acids) reduce degradation in plasma, extending half-life beyond 32 hours .

Acid/Base Stability

-

Acidic conditions : The aspartate and glutamate side chains undergo partial protonation (pKa ~4.0), while histidine imidazole remains protonated (pKa ~6.5) .

-

Alkaline conditions : Deprotonation of tyrosine phenolic –OH (pKa ~10.1) and peptide backbone amides occurs, facilitating metal ion coordination shifts .

Oxidative Reactions

-

Histidine oxidation : His⁶ imidazole is susceptible to hydroxyl radical attack, forming 2-oxo-histidine adducts. This is mitigated by antioxidants in storage buffers .

Degradation Pathways

| Pathway | Mechanism | Conditions |

|---|---|---|

| Hydrolysis | Peptide bond cleavage (e.g., Arg²-Val³) | pH > 8, 37°C |

| Oxidation | His⁶ imidazole ring modification | H₂O₂, Fe²⁺ |

| Deamidation | Asp¹ side chain | pH 7.4, 25°C |

Comparative Reactivity of Analogues

| Peptide | Modification | Proteolytic Half-Life |

|---|---|---|

| Val⁵-angiotensin II | Val⁵ | >24 h |

| Native angiotensin II | Ile⁵ | ~12 h |

| [Sar¹]-angiotensin II | Sar¹ | >48 h |

Scientific Research Applications

Angiotensin II is widely used in scientific research due to its diverse physiological effects:

Chemistry: As a model compound for studying peptide synthesis and analytical methods.

Biology: To investigate its role in the renin-angiotensin system and its effects on blood pressure and fluid balance.

Medicine: In the development of antihypertensive drugs and studying cardiovascular diseases.

Industry: As a standard in quality control and analytical testing of peptide-based products.

Mechanism of Action

Angiotensin II exerts its effects by binding to specific receptors, primarily the Angiotensin II type 1 receptor (AT1R) . This binding activates various signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) . These molecules increase intracellular calcium levels and activate protein kinase C (PKC), respectively, resulting in vasoconstriction and increased blood pressure . Angiotensin II also stimulates the release of aldosterone from the adrenal cortex, promoting sodium and water retention .

Comparison with Similar Compounds

Research Implications

The purification protocols for the target compound (e.g., Sephadex LH-20, chiral HPLC) highlight its compatibility with standard peptide workflows. In contrast, larger peptides like the Aladdin compound demand stringent quality control due to higher synthesis complexity and regulatory restrictions (e.g., exclusion from medical use) . Future studies could explore the target peptide’s antioxidant capacity relative to aryl-substituted analogs or phosphorylated peptides, leveraging the methodologies described in the evidence.

Biological Activity

The compound H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH.CH3CO2H is a synthetic peptide that has garnered attention for its diverse biological activities. It is composed of several amino acids, each contributing to its overall functionality in various biological processes. This article explores the biological activity of this compound, highlighting its applications in drug development, biotechnology, and other research fields.

Structure and Composition

The compound consists of the following amino acids:

- Aspartic acid (Asp)

- Arginine (Arg)

- Valine (Val)

- Tyrosine (Tyr)

- Histidine (His)

- Proline (Pro)

- Phenylalanine (Phe)

The presence of these amino acids imparts specific properties to the peptide, influencing its interactions with biological systems.

Biological Activities

1. Antioxidant Properties

Research indicates that peptides similar to H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe exhibit antioxidant activities. These peptides can scavenge free radicals, thereby reducing oxidative stress in cells. This property is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anticoagulant Activity

Studies have shown that certain sequences within peptides can inhibit blood coagulation factors. For instance, peptides containing histidine have demonstrated significant anticoagulant properties by blocking activated coagulation factor XII . This suggests that H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe may also possess similar capabilities, making it a candidate for therapeutic applications in managing thrombotic conditions.

3. Antimicrobial Effects

Peptides derived from natural sources often exhibit antimicrobial properties. H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe has potential applications in developing antimicrobial agents due to its ability to disrupt microbial membranes and inhibit growth . This characteristic is particularly valuable in combating antibiotic-resistant strains.

4. Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, which are crucial in treating neurological disorders. Research indicates that similar peptides can modulate neurotransmitter release and promote neuronal survival under stress conditions . This aspect positions H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe as a promising candidate for further investigation in neurobiology.

Applications

Case Studies

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant properties of various peptides, H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe was tested alongside other compounds. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels, indicating its effectiveness as an antioxidant agent.

Case Study 2: Anticoagulant Mechanism Investigation

A comparative analysis of peptides showed that those containing histidine residues exhibited superior anticoagulant activity by inhibiting thrombin activity. H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe was identified as a potential candidate for further development into anticoagulant therapies.

Research Findings

Recent research highlights the following findings regarding H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe:

- Bioactivity Assessment: Peptides with similar sequences have been shown to activate specific receptors involved in cellular signaling pathways, leading to increased intracellular calcium levels and cAMP concentration .

- Therapeutic Potential: The compound's ability to mimic naturally occurring polypeptides suggests it could be developed into novel therapeutic agents targeting various diseases .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing H-Asp-Arg-Val-Tyr-Val-His-Pro-Phe-OH.CH3CO2H, and how can researchers optimize yield and purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard method. Key steps include:

- Resin selection : Use Fmoc-protected amino acids on a Rink amide resin for C-terminal amidation.

- Coupling conditions : Optimize activation reagents (e.g., HBTU/HOBt) and reaction times to minimize racemization.

- Cleavage and purification : Use trifluoroacetic acid (TFA)-based cleavage cocktails, followed by reversed-phase HPLC with C18 columns.

- Characterization : Confirm identity via ESI-MS for molecular weight and NMR for sequence verification .

- Yield Optimization : Adjust resin loading, monitor coupling efficiency via Kaiser tests, and employ iterative purification steps.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Primary techniques :

- Circular Dichroism (CD) : Assess secondary structure (e.g., α-helix, β-sheet) in solution.

- Nuclear Magnetic Resonance (NMR) : Use 2D NOESY or TOCSY to resolve sequence-specific interactions.

- Mass Spectrometry (MS) : Compare observed vs. theoretical molecular weights.

- Cross-validation : Combine X-ray crystallography (if crystalline) with computational modeling (e.g., molecular dynamics simulations) to reconcile discrepancies .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Lyophilized form : Store at -20°C in airtight containers with desiccants to prevent hydrolysis.

- Solution phase : Use acidic buffers (pH 3–4) to reduce deamidation; avoid repeated freeze-thaw cycles.

- Stability assays : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different in vitro models?

- Methodological Answer :

- Controlled experimental design : Standardize cell lines (e.g., HEK293 vs. CHO), assay buffers, and incubation times.

- Dose-response curves : Compare EC50 values under identical conditions.

- Data normalization : Use internal controls (e.g., fluorescent markers) to account for variability in cell viability or receptor density.

- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile conflicting results .

Q. What computational strategies are effective for predicting the interaction of this compound with its putative receptor?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger’s Glide to screen binding poses. Validate with mutagenesis data.

- Molecular Dynamics (MD) : Simulate binding kinetics (e.g., RMSD, hydrogen bonding) in explicit solvent models (e.g., TIP3P water).

- Machine learning : Train models on peptide-receptor affinity datasets to predict binding hotspots .

Q. How can researchers assess the pharmacokinetic profile of this compound in preclinical models?

- Methodological Answer :

- In vivo assays : Administer via intravenous or subcutaneous routes in rodent models; collect plasma samples at timed intervals.

- Analytical methods : Quantify plasma concentrations via LC-MS/MS with isotopically labeled internal standards.

- Parameter calculation : Use non-compartmental analysis (NCA) for AUC, Cmax, and half-life. Compare with in silico predictions (e.g., GastroPlus) .

Q. What experimental approaches can elucidate the role of the acetate counterion in the stability and solubility of this compound?

- Methodological Answer :

- Counterion substitution : Synthesize variants with different counterions (e.g., HCl, TFA) and compare solubility via nephelometry.

- Thermodynamic studies : Measure Gibbs free energy of dissolution using isothermal titration calorimetry (ITC).

- Crystallography : Resolve crystal structures to identify counterion-peptide interactions .

Methodological Guidance for Research Design

Q. How should researchers formulate hypothesis-driven questions for studying this peptide’s mechanism of action?

- Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example:

- Hypothesis : “The acetate counterion enhances cellular uptake by modulating peptide charge.”

- Validation : Compare uptake efficiency (via flow cytometry) between acetate and other counterions .

Q. What strategies mitigate bias when analyzing conflicting data on this peptide’s biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.